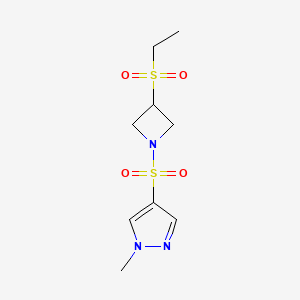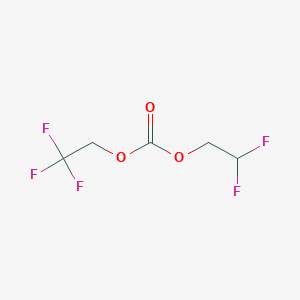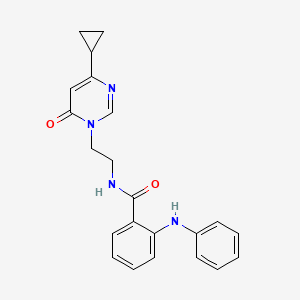![molecular formula C10H12N2O3S B2851173 [(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid CAS No. 1210-67-9](/img/structure/B2851173.png)
[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid” is a derivative of quinazolinone . It is related to the compound “(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea”, which has a molecular weight of 224.29 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H12N4OS . The InChI code for this compound is 1S/C9H12N4OS/c10-8(15)13-9-11-6-4-2-1-3-5(6)7(14)12-9/h1-4H2, (H4,10,11,12,13,14,15) .Chemical Reactions Analysis
The compound is used as an inhibitor that targets the hemopexin-like domain of MMP-9 . It disrupts MMP-9 homodimerization and prevents the association of proMMP-9 with both α4β1 integrin and CD44 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 224.29 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study by Bonanomi and Palazzo (1977) described the isolation and identification of several ethyl esters derived from a reaction involving 1H-indazol-3-ol and ethyl chloroacetate, which are structurally related to (4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid. This work discussed the mechanism of their formation, particularly focusing on the ring enlargement from indazole to tetrahydroquinazoline (Bonanomi & Palazzo, 1977).
- Reddy et al. (2012) conducted a study on the condensation of 2-mercapto-3H-quinazolin-4-one with chloroacetic acid, resulting in a compound structurally similar to (4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid. They also discussed the eco-friendly solvents and green conditions used in their synthesis process (Reddy, Naidu, & Dubey, 2012).
Potential Biological Activities
- Nguyen et al. (2019) synthesized and studied the cytotoxic activity of compounds, including ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate, against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells. This indicates potential applicability in cancer research (Nguyen et al., 2019).
- A study by Desai, Shihora, and Moradia (2007) focused on the synthesis of new quinazolines, related to the chemical structure of interest, and their potential as antimicrobial agents, indicating a potential application in the development of new antibiotics (Desai, Shihora, & Moradia, 2007).
Wirkmechanismus
Target of Action
Related compounds such as 5-oxo-hexahydroquinoline have been synthesized and assessed for different biological activities
Biochemical Pathways
Related compounds have been shown to exhibit a broad range of pharmacological and biological significance . The specific pathways and downstream effects of this compound require further investigation.
Result of Action
Related compounds have been shown to exhibit a variety of biological activities, including anticancer, antibacterial, antifungal, antitubercular, antimalarial, antioxidant, anti-inflammatory, and more . The specific effects of this compound require further investigation.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-8(14)5-16-10-11-7-4-2-1-3-6(7)9(15)12-10/h1-5H2,(H,13,14)(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVPZLASCIYOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

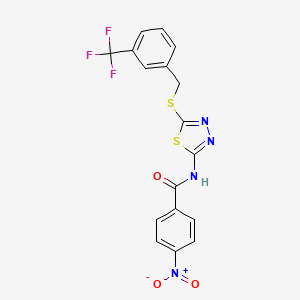
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2851091.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2851092.png)
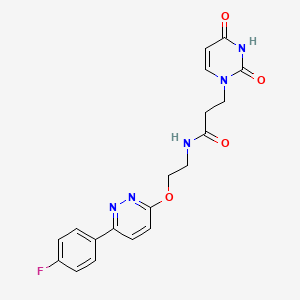


![1-Spiro[2.5]octan-6-ylethanone](/img/structure/B2851102.png)
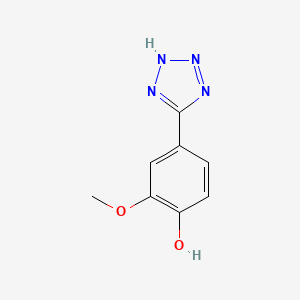
![ethyl 6-methyl-2-oxo-4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2851104.png)
![2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide](/img/structure/B2851105.png)
![3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole](/img/structure/B2851107.png)
